molecular formula C17H19N5O4 B385043 7-(2-hydroxyethyl)-6-imino-N-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 371927-42-3

7-(2-hydroxyethyl)-6-imino-N-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B385043
CAS No.: 371927-42-3
M. Wt: 357.4g/mol
InChI Key: SJJZRZOPQVSPKJ-UHFFFAOYSA-N
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Description

7-(2-hydroxyethyl)-6-imino-N-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxyethyl)-6-imino-N-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dipyrido[1,2-a2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dipyrido[1,2-a:2,3-d]pyrimidine scaffold.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxyethyl)-6-imino-N-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, and alcohols.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(2-hydroxyethyl)-6-imino-N-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Biological Studies: Investigating its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Exploring its properties as a building block for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(2-hydroxyethyl)-6-imino-N-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-hydroxyethyl)-2-imidazolidinone: Shares the hydroxyethyl group but lacks the complex dipyrido[1,2-a:2,3-d]pyrimidine structure.

    2-imino-1,3-dimethylimidazolidine: Contains an imino group but differs in the overall structure and functional groups.

Uniqueness

7-(2-hydroxyethyl)-6-imino-N-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its combination of multiple functional groups and the dipyrido[1,2-a:2,3-d]pyrimidine core. This structural complexity provides a versatile platform for various chemical modifications and applications in different scientific fields.

Properties

CAS No.

371927-42-3

Molecular Formula

C17H19N5O4

Molecular Weight

357.4g/mol

IUPAC Name

7-(2-hydroxyethyl)-6-imino-N-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C17H19N5O4/c1-26-9-5-19-16(24)11-10-12-15(22(7-8-23)14(11)18)20-13-4-2-3-6-21(13)17(12)25/h2-4,6,10,18,23H,5,7-9H2,1H3,(H,19,24)

InChI Key

SJJZRZOPQVSPKJ-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCO

Canonical SMILES

COCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCO

Origin of Product

United States

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